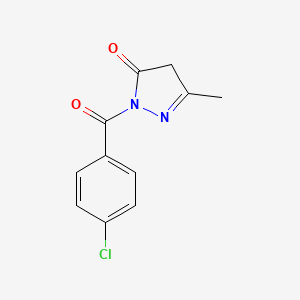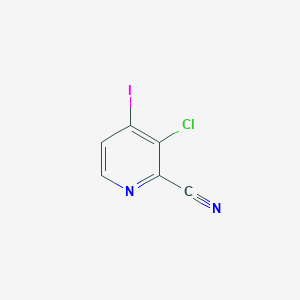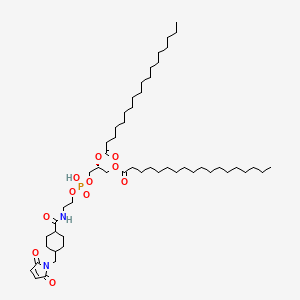
(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amide, ester, and phosphate groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amide Formation: The initial step involves the formation of an amide bond between a cyclohexanecarboxylic acid derivative and a pyrrole derivative.
Phosphorylation: The intermediate amide compound is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Esterification: The final step involves the esterification of the phosphorylated intermediate with stearic acid to form the distearate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis and monitoring of reaction parameters.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the compound for various applications.
化学反応の分析
Types of Reactions
(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and cyclohexane moieties, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, resulting in the formation of reduced alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
科学的研究の応用
(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the development of new chemical entities and materials.
Biology: It is employed in biochemical studies to investigate enzyme interactions, protein modifications, and cellular processes.
Medicine: The compound has potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, polymers, and surfactants, contributing to advancements in material science and industrial processes.
作用機序
The mechanism of action of (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It can act as an inhibitor or activator of enzymes, modulating their activity and influencing biochemical pathways.
Interact with Proteins: The compound can bind to proteins, affecting their structure and function, and potentially leading to therapeutic effects.
Modulate Cellular Processes: It can influence cellular processes such as signal transduction, gene expression, and metabolic pathways, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Similar compounds to (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate include:
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups and reactivity.
Adapalene Related Compound E: A compound with similar structural features and applications in pharmaceutical research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C53H95N2O11P |
|---|---|
分子量 |
967.3 g/mol |
IUPAC名 |
[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C53H95N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57/h39-40,46-48H,3-38,41-45H2,1-2H3,(H,54,60)(H,61,62)/t46?,47?,48-/m1/s1 |
InChIキー |
RECGFAKBUZGNCV-OCPMVZMQSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


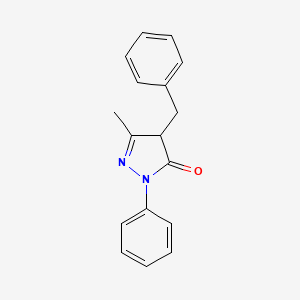

![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
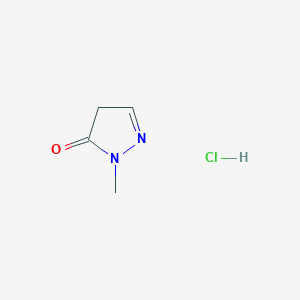
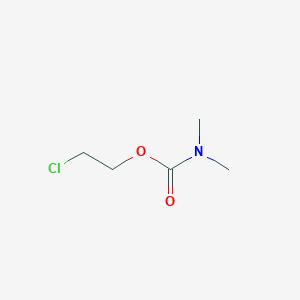
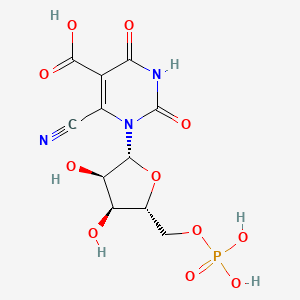
![(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923866.png)
![2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12923871.png)
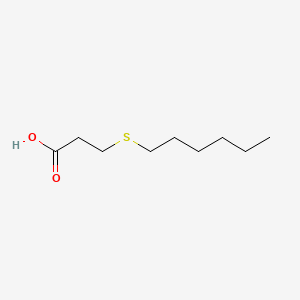
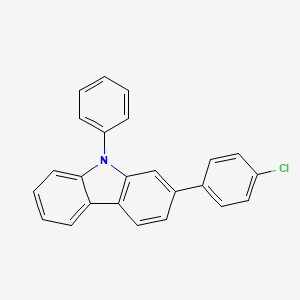
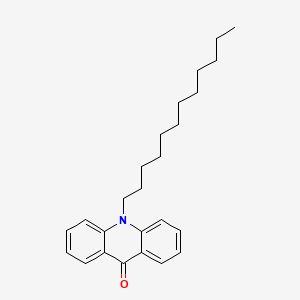
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12923884.png)
